Midkine (13-21) -

Midkine (13-21)

Catalog Number: EVT-243697
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Midkine
Source

Midkine is primarily expressed in the developing brain and is involved in neuronal differentiation and survival. It is produced by various cell types, including neurons, astrocytes, and endothelial cells. The synthesis of Midkine (13-21) can be achieved through recombinant DNA technology or chemical synthesis methods.

Classification

Midkine belongs to the family of heparin-binding growth factors and shares structural similarities with pleiotrophin. It is classified as a cytokine due to its role in cell signaling and modulation of immune responses. Its biological functions are mediated through interactions with specific receptors, including low-density lipoprotein receptor-related proteins and integrins.

Synthesis Analysis

Methods

The synthesis of Midkine (13-21) can be accomplished using several methods:

  1. Recombinant DNA Technology: This involves cloning the gene encoding midkine into an expression vector, followed by transformation into host cells such as bacteria or yeast. The protein is then expressed and purified.
  2. Chemical Synthesis: Solid-phase peptide synthesis can be employed to create Midkine (13-21) directly from amino acids, allowing for precise control over the sequence and modifications.

Technical Details

In recombinant synthesis, the use of yeast systems allows for post-translational modifications that are crucial for the biological activity of midkine. For chemical synthesis, protecting groups are used to prevent unwanted reactions during the assembly of the peptide chain.

Molecular Structure Analysis

Structure

Midkine (13-21) is characterized by its basic amino acid composition and contains two distinct domains linked by disulfide bonds. The molecular structure includes critical regions for receptor binding and biological activity.

Data

  • Molecular Weight: Approximately 1.5 kDa for the fragment.
  • Amino Acid Sequence: The specific sequence of Midkine (13-21) contributes to its binding affinity for receptors involved in cell signaling pathways.
Chemical Reactions Analysis

Reactions

Midkine (13-21) participates in various biochemical reactions:

  1. Binding Reactions: It binds to heparin and other glycosaminoglycans, facilitating interactions with cellular receptors.
  2. Signal Transduction: Upon binding to its receptors, it activates downstream signaling pathways that promote cell survival and proliferation.

Technical Details

The interaction between Midkine (13-21) and its receptors involves conformational changes that trigger intracellular signaling cascades, including the activation of mitogen-activated protein kinases and phosphoinositide 3-kinase pathways.

Mechanism of Action

Process

The mechanism of action for Midkine (13-21) involves several steps:

Data

Studies have shown that Midkine (13-21) exhibits neuroprotective effects against amyloid-beta toxicity in neuronal cells, highlighting its potential role in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Contains functional groups that allow for interactions with other biomolecules.
Applications

Scientific Uses

Midkine (13-21) has several promising applications in scientific research:

  1. Neuroprotection: Investigated for its potential to protect neurons from damage in conditions such as Alzheimer’s disease.
  2. Cancer Therapy: Its role in tumor progression makes it a candidate for cancer biomarker studies and therapeutic targeting.
  3. Regenerative Medicine: Explored for applications in tissue repair and regeneration due to its growth factor properties.
Molecular Biology & Genetic Regulation of Midkine

Genomic Architecture & Transcriptional Dynamics

Chromosomal Localization & Evolutionary Conservation

Midkine (MDK) is encoded on human chromosome 11p11.2, positioned between the diacylglycerol kinase ζ (DGKZ) and muscarinic cholinergic receptor 4 (CHRM4) genes [1] [4] [5]. This genomic neighborhood is conserved in mice, where Mdk resides on chromosome 2, reflecting evolutionary stability spanning >100 million years [4] [8]. The MDK gene spans ~2 kb and comprises four coding exons, with exon-intron boundaries preserved across vertebrates [4] [5]. Protein sequence analysis reveals 87% identity between human and murine Midkine, with near-complete conservation of functional domains: the N-terminal domain (three disulfide bonds), hinge region, and C-terminal domain (two disulfide bonds and heparin-binding clusters) [4] [7] [8]. This high conservation underscores Midkine’s non-redundant roles in development and disease.

Table 1: Genomic Features of Midkine

FeatureHumanMouseFunctional Significance
Chromosomal Location11p11.22Syntenic conservation
Gene Size~2 kb~2 kbCompact structure
Exons44Preserved coding framework
Protein Identity (vs. Human)100%87%Critical domain conservation
Heparin-Binding SitesCluster 1 & 2 (C-domain)Cluster 1 & 2 (C-domain)Glycosaminoglycan interactions

Retinoic Acid-Responsive Elements & Hypoxia-Inducible Promoter Features

Midkine transcription is dynamically regulated by cis-acting elements in its promoter. A retinoic acid-responsive element (RARE) at position -600 to -588 bp drives expression during embryogenesis and cellular differentiation [1] [4] [5]. Retinoic acid receptor (RAR) binding to RARE induces chromatin remodeling, facilitating RNA polymerase II recruitment [5]. Hypoxia-inducible transcription is mediated by hypoxia-response elements (HREs) that bind HIF-1α, forming a positive feedback loop: hypoxia → HIF-1α → Midkine → enhanced HIF-1α stability [1] [4] [8]. This loop amplifies Midkine expression in ischemic tissues (e.g., myocardial infarction, stroke) and solid tumors [4] [8]. Notably, the Midkine promoter also contains a Wilms' tumor suppressor (WT1)-binding site, which represses transcription in renal development [4] [5].

Table 2: Transcriptional Regulators of Midkine

Regulatory ElementPositionInducerBiological ContextEffect
RARE-600 to -588 bpRetinoic acidEmbryogenesis, neural differentiationActivation
HRE-820 to -812 bpHIF-1α (hypoxia)Ischemia, cancer microenvironmentsActivation
WT1 Site-1,050 bpWT1 proteinKidney developmentRepression
NF-κB Site-332 bpTNFα, IL-1β, LPSInflammation, autoimmune diseasesActivation

Splice Variants & Isoform-Specific Functional Diversification

The MDK gene generates seven mRNA isoforms via alternative splicing and differential transcription start sites [4] [10]. The major isoform (isoform 1) encodes full-length Midkine (143 aa precursor; 121 aa mature protein). Minor isoforms include truncated variants lacking exons 2 or 3, which exhibit altered receptor-binding affinities [4] [10]. For example, Δexon2-Midkine loses a portion of the N-domain, impairing dimerization but retaining heparin-binding activity. Isoform-specific functions are observed in development: full-length Midkine promotes neurite outgrowth in embryonic neurons, while Δexon3-Midkine shows reduced efficacy [4] [8]. In glioblastoma, exon 4-retaining isoforms enhance chemoresistance via Notch2 activation, whereas shorter isoforms lack this effect [10].

Epigenetic Modulation in Developmental & Pathological Contexts

NF-κB-Driven Expression in Inflammatory Microenvironments

Midkine is a canonical NF-κB target gene. Pro-inflammatory stimuli (TNFα, IL-1β, LPS) activate IκB kinase (IKK), leading to IκBα degradation and nuclear translocation of NF-κB p65-p50 dimers [3] [8] [10]. NF-κB binds to a specific site at -332 bp in the MDK promoter, initiating transcription within 30 minutes of stimulation [8] [10]. In rheumatoid arthritis synovium, NF-κB-dependent Midkine recruits neutrophils and macrophages via chemotaxis and enhances IL-8 production [3] [8]. Similarly, in multiple sclerosis (MS), Th1 cells in active lesions express Midkine under NF-κB control, which suppresses regulatory T cell (Treg) expansion and exacerbates demyelination [8] [10]. Pharmacological NF-κB inhibitors (e.g., BAY 11-7082) reduce Midkine levels by >70% in in vitro inflammation models [8].

Glucocorticoid-Mediated Repression Mechanisms

Glucocorticoids (GCs) transcriptionally repress MDK via ligand-activated glucocorticoid receptor (GR). The GR directly binds p65 NF-κB, preventing its interaction with the basal transcription machinery [1] [5] [6]. In human arteritis-SCID chimeras, dexamethasone reduces Midkine expression by 60–80%, paralleling declines in IL-6 and IL-1β [3]. GCs also induce IκBα synthesis, sequestering NF-κB in the cytoplasm and indirectly suppressing MDK [6]. Notably, GC resistance occurs in chronic inflammation due to persistent Midkine-driven STAT3 activation, which disrupts GR nuclear translocation [5] [10]. In glioblastoma, dexamethasone fails to repress Midkine in hypoxic regions where HIF-1α dominates transcription [1] [5].

Properties

Product Name

Midkine (13-21)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.